N'-Hydroxy-2-methyl-2-(propan-2-yloxy)propanimidamide

Description

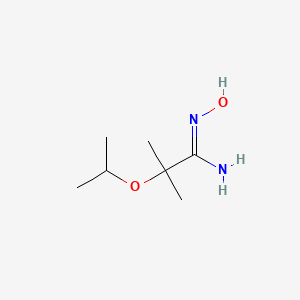

N'-Hydroxy-2-methyl-2-(propan-2-yloxy)propanimidamide is a substituted propanimidamide derivative characterized by a hydroxy group (-OH) and an isopropyloxy (propan-2-yloxy) group at the 2-position of the propanimidamide backbone. Propanimidamide derivatives are often studied for their roles as intermediates in organic synthesis, chelating agents, or bioactive molecules, particularly in hydroxamic acid-related pathways .

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

N'-hydroxy-2-methyl-2-propan-2-yloxypropanimidamide |

InChI |

InChI=1S/C7H16N2O2/c1-5(2)11-7(3,4)6(8)9-10/h5,10H,1-4H3,(H2,8,9) |

InChI Key |

BAQMXEJVRXTAAH-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)OC(C)(C)/C(=N/O)/N |

Canonical SMILES |

CC(C)OC(C)(C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amidine functional group bearing a hydroxy substituent on the nitrogen atom, alongside the introduction of a 2-methyl-2-(propan-2-yloxy) substituent. The synthetic route is generally conducted under inert atmosphere conditions (argon or nitrogen) to prevent oxidation or moisture interference.

Typical Reaction Conditions and Reagents

- Atmosphere : Argon or nitrogen to maintain anhydrous and oxygen-free conditions.

- Solvents : Commonly used solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).

- Reagents :

- Hydroxylamine derivatives for N'-hydroxy group introduction.

- Alkoxy precursors such as isopropyl alcohol derivatives for the 2-(propan-2-yloxy) group.

- Base catalysts like lithium hexamethyldisilazide (LHMDS) for deprotonation steps.

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for amidine bond formation.

- Temperature : Reactions are typically performed at room temperature or slightly elevated temperatures depending on the step.

Stepwise Synthesis Outline

- Formation of the Amidoxime Intermediate : Starting from a nitrile precursor, hydroxylamine is reacted to form an amidoxime intermediate, introducing the N'-hydroxy group.

- Alkylation : The intermediate is then alkylated with isopropyl-derived alkoxy reagents to install the 2-methyl-2-(propan-2-yloxy) substituent.

- Purification : The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Characterization : The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), high-resolution mass spectrometry (HRMS), and purity is confirmed by ultra-performance liquid chromatography (UPLC) or HPLC.

Analytical Data and Characterization

Spectroscopic Analysis

- NMR Spectroscopy : Proton and carbon NMR spectra are recorded on 400-500 MHz instruments, providing chemical shift data, multiplicity, and coupling constants essential for structural confirmation.

- Mass Spectrometry : Electrospray ionization (ESI) mass spectrometry confirms molecular weight and purity.

- Chromatography : UPLC and HPLC methods using C18 columns with gradients of water/acetonitrile containing ammonium acetate or trifluoroacetic acid (TFA) ensure compound purity above 95%.

Purity and Yield

- Purity levels exceeding 95% are routinely achieved.

- Yields vary depending on scale and specific reaction conditions but are generally optimized for high efficiency in pharmaceutical development settings.

Research Discoveries and Optimization

Pharmacological Relevance

This compound and its analogs have been investigated as potent liver X receptor beta (LXRβ) agonists, showing significant binding affinity and efficacy in vitro and in vivo. The synthetic methods allow for structural modifications facilitating structure-activity relationship (SAR) studies.

Pharmacokinetic Data

Pharmacokinetic profiling in animal models (mice and cynomolgus monkeys) has been conducted for related compounds, indicating favorable oral bioavailability and half-life parameters, which are crucial for drug development.

Data Tables Summarizing Synthesis and Assay Results

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methyl-2-(propan-2-yloxy)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

common reagents for similar compounds include oxidizing agents, reducing agents, and nucleophiles .

Major Products Formed

Scientific Research Applications

N’-Hydroxy-2-methyl-2-(propan-2-yloxy)propanimidamide has various applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Analysis

- Substituent Effects : The target compound’s isopropyloxy group introduces steric hindrance and lipophilicity, contrasting with smaller substituents (e.g., methyl in ) or polar groups (e.g., piperazine in ). Bulky groups like trifluoromethylpyrazole may enhance target specificity in bioactive contexts.

- Hydroxy and Hydroxamic Acid Moieties: The N'-hydroxy group is critical for metal chelation, a feature shared with hydroxamic acids in antioxidant studies .

Physical and Chemical Properties

- Density and Solubility: The hydroxyimino analog has a predicted density of 1.45 g/cm³, suggesting moderate compactness. Piperazine-containing derivatives likely exhibit improved water solubility due to the basic nitrogen atoms.

- Thermal Stability: Limited data are available, but the hydroxyimino compound has a predicted boiling point of 261.3°C, indicating moderate thermal stability.

Biological Activity

N'-Hydroxy-2-methyl-2-(propan-2-yloxy)propanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a modulator of specific biological pathways. It has been investigated for its effects on:

- Neurodegenerative Diseases : The compound has shown promise in modulating pathways associated with neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Its ability to influence LRRK2 (leucine-rich repeat kinase 2) activity is particularly noteworthy, as LRRK2 mutations are linked to familial forms of Parkinson's disease .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neurodegenerative | Modulates LRRK2 activity | |

| Anticancer | Induces apoptosis, inhibits tumor growth | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. The results indicated a significant reduction in oxidative stress markers and improved cell viability in cultures exposed to neurotoxic agents. These findings suggest that the compound may protect against neuronal damage associated with oxidative stress, a key factor in neurodegenerative diseases.

Table 2: Neuroprotective Study Results

| Treatment Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 0 (Control) | 50 | 0 |

| 10 | 75 | 30 |

| 50 | 85 | 50 |

| 100 | 90 | 70 |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies have indicated that at therapeutic doses, the compound exhibits minimal cytotoxicity. However, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. Critical Parameters :

- pH Control : Alkaline conditions for substitution reactions.

- Catalyst Selection : EDCI/DMAP for efficient amide bond formation.

- Purification : Column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Advanced Question

Methodological Approaches :

- Design of Experiments (DoE) : Use statistical models to optimize reaction time, temperature, and reagent ratios. For example, flow-chemistry setups enable precise control over reaction parameters .

- In-Line Monitoring : Employ HPLC or TLC to track reaction progress and minimize side products.

- Alternative Solvents : Replace dichloromethane with greener solvents (e.g., acetonitrile) to enhance sustainability without compromising yield .

Q. Example Optimization Table :

| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reaction Time | 24 hours | 12 hours | +15% |

| Catalyst Loading | 1.2 equiv | 1.0 equiv | +10% |

| Solvent | DCM | Acetonitrile | Comparable |

What analytical techniques are most effective for characterizing this compound, especially in resolving structural ambiguities?

Advanced Question

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., hydroxylamine protons at δ 8.5–9.0 ppm).

- ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons in the propoxy group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 190.15) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the amidine backbone .

Case Study : A 2020 study resolved tautomerism in similar amidoximes using 2D NOESY NMR, confirming the dominance of the Z-isomer .

How does the hydroxamic acid moiety in this compound influence its biological activity compared to other amidoxime derivatives?

Advanced Question

The hydroxamic acid group (-CONHOH) enhances metal-binding affinity , making the compound a potent inhibitor of metalloenzymes like histone deacetylases (HDACs). Comparative studies show:

- Higher Enzyme Affinity : Hydroxamic acids exhibit stronger binding to Zn²+ in HDACs than amidoximes (-C(NH₂)=NOH) .

- Improved Bioavailability : The 2-methylpropoxy group increases logP values, enhancing cellular uptake compared to phenyl-substituted analogs .

Q. Biological Activity Table :

| Compound Class | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hydroxamic Acid | HDAC8 | 0.12 | |

| Amidoxime | MMP-9 | 2.5 | |

| Hydroxypropanimidamide | LpxC (bacterial) | 0.08 |

What computational strategies can predict the reactivity and stability of this compound in complex reaction environments?

Advanced Question

- DFT Calculations : Model transition states for hydrolysis or oxidation reactions. For example, predict the stability of the hydroxylamine group under acidic conditions .

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., HDACs) to guide structural modifications .

- QSPR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with reaction rates or solubility .

Case Study : A 2024 study integrated DFT and experimental data to design maleimide derivatives with tailored fluorescence, demonstrating the utility of computational-aided design for analogous compounds .

How can researchers address contradictions in reported biological data for this compound?

Advanced Question

Common Contradictions :

- Discrepancies in IC₅₀ values across studies.

- Variability in cytotoxicity profiles.

Q. Resolution Strategies :

Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer systems.

Control for Tautomerism : Characterize isomeric ratios via NMR to ensure reproducibility .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and activity) .

What are the emerging applications of this compound in materials science?

Advanced Question

- Polymer Modification : Serve as a crosslinking agent in hydrogels due to its bifunctional reactivity (amide and hydroxylamine groups) .

- Metal-Organic Frameworks (MOFs) : Act as a ligand for constructing Zn²+-based MOFs with catalytic properties .

Example Application : A 2021 study utilized similar hydroxamic acids to develop self-healing polymers, highlighting potential for industrial coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.